molecular formula C23H20N2O2 B2756086 1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide CAS No. 860611-44-5

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide

Cat. No.: B2756086
CAS No.: 860611-44-5
M. Wt: 356.425
InChI Key: KHDCRPFVZKWPJJ-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or methoxyphenyl groups.

Scientific Research Applications

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide: Similar structure with a chloro group instead of a methoxy group.

    1-benzyl-N-(4-methylphenyl)-1H-indole-3-carboxamide: Similar structure with a methyl group instead of a methoxy group.

    1-benzyl-N-(4-nitrophenyl)-1H-indole-3-carboxamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group may enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-27-19-13-11-18(12-14-19)24-23(26)21-16-25(15-17-7-3-2-4-8-17)22-10-6-5-9-20(21)22/h2-14,16H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDCRPFVZKWPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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